molecular formula C5H6N4O B11922307 5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol

5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B11922307
M. Wt: 138.13 g/mol
InChI Key: UNNDCBMEBJADSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7A-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol is a bicyclic heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The "5,7A-dihydro" designation indicates partial saturation of the pyrimidine ring, distinguishing it from fully aromatic analogs like 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol). This structural modification may influence its physicochemical properties, such as solubility and conformational flexibility, which are critical for biological interactions.

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

5,7a-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol

InChI

InChI=1S/C5H6N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2,4-5,10H,(H,6,7)

InChI Key

UNNDCBMEBJADSM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(NC=NC2N=N1)O

Origin of Product

United States

Preparation Methods

Reaction with Urea or Thiourea

A classical approach involves cyclocondensation of 5-aminopyrazole-4-carboxylic acid derivatives with urea or thiourea. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reacts with acetic anhydride to form a pyrazolo[3,4-d][1,oxazin-4-one intermediate, which is subsequently treated with hydrazine hydrate to yield pyrazolo[3,4-d]pyrimidin-4-ol derivatives.

  • Reagents : Acetic anhydride, hydrazine hydrate, DMF.

  • Conditions : Reflux (100–120°C, 6–10 h).

  • Yield : 65–89%.

Hydrolysis and Cyclization

Hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate followed by cyclization with acetic anhydride produces the pyrazolo[3,4-d]pyrimidin-4-ol core. This method is scalable and avoids harsh conditions.

  • Key Intermediate : 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

  • Yield : 52–59% after column chromatography.

Alkylation and Phase-Transfer Catalysis

Alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide or propargyl bromide under phase-transfer catalysis (PTC) introduces substituents at position 1. The reaction occurs in DMF at room temperature, yielding 5,7A-dihydro derivatives.

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Conditions : RT, 4–6 h.

  • Yield : 70–85%.

Multicomponent One-Pot Synthesis

A four-component reaction using hydrazines, methylenemalononitriles, aldehydes, and alcohols efficiently constructs the pyrazolo[3,4-d]pyrimidine scaffold. Sodium alkoxide facilitates annulation, enabling rapid assembly under mild conditions.

  • Example :

    • Hydrazine + methylenemalononitrile + benzaldehyde + ethanol → 4-ethoxy-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

  • Conditions : Ethanol, reflux (80°C, 2 h).

  • Yield : 82–94%.

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly accelerates reactions, reducing time from hours to minutes. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) links propargylated pyrazolo[3,4-d]pyrimidines with azides, yielding triazole-fused derivatives.

  • Conditions : CuSO₄, sodium ascorbate, DMF/ t-BuOH, ultrasound (20–30 min).

  • Yield : 84–96%.

Catalytic Methods Using Zeolites

Nanozeolite NaX catalyzes solvent-free cyclization of 3-methyl-1-phenyl-5-pyrazolone with carbonyl compounds. This green method minimizes waste and improves efficiency.

  • Catalyst : NaX zeolite (10 wt%).

  • Conditions : Reflux, 1–2 h.

  • Yield : 75–92%.

Hydrolysis and Cyclization of Pyrazolooxazines

Pyrazolooxazine intermediates, formed via condensation of 5-aminopyrazole-4-carboxamides with acetic anhydride, undergo hydrolysis and cyclization to yield the target compound. This method is notable for high regioselectivity.

  • Intermediate : 6-Methyl-1-phenyl-2,3-dihydropyrazolo[3,4-d]oxazin-4(1H)-one.

  • Yield : 46–59% after microwave-assisted scaling.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
CyclocondensationReflux, 6–10 h65–89%High purity, scalableLong reaction time
Alkylation (PTC)RT, 4–6 h70–85%Mild conditions, regioselectiveRequires toxic alkylating agents
MulticomponentReflux, 2 h82–94%One-pot, diverse substituentsLimited solvent compatibility
Ultrasound-assisted20–30 min84–96%Rapid, high efficiencySpecialized equipment required
Zeolite catalysisSolvent-free, 1–2 h75–92%Eco-friendly, recyclable catalystCatalyst synthesis complexity

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • The compound has been identified as a scaffold for developing epidermal growth factor receptor inhibitors (EGFRIs). Studies show that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative activities against various cancer cell lines, including A549 and HCT-116. For instance, one derivative demonstrated IC50_{50} values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating potent anticancer activity .
  • Kinase Inhibition :
    • Pyrazolo[3,4-d]pyrimidine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDK), which are critical in cell cycle regulation. Research has shown that these compounds can selectively inhibit CDK2, leading to reduced growth in tumor cells . This selectivity is crucial for minimizing side effects in cancer therapies.
  • Targeting Drug Resistance :
    • Some studies have focused on the use of pyrazolo[3,4-d]pyrimidine as part of combination therapies to overcome drug resistance in glioblastoma multiforme (GBM). The formulation of these compounds with polymers has been investigated to enhance their solubility and bioavailability for effective oral administration .

Synthesis and Derivatives

The synthesis of 5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol involves various chemical transformations that allow for the introduction of different substituents to enhance its biological activity. Recent advancements include:

  • Functionalization Techniques : Researchers have developed methods to modify the pyrazolo[3,4-d]pyrimidine core to improve its anticancer properties and selectivity towards specific kinases .
  • Polymer Formulations : Innovative approaches like inkjet printing have been utilized to create formulations that enhance the solubility of lead compounds in preclinical studies .

Case Studies

  • Epidermal Growth Factor Receptor Inhibitors :
    • A study highlighted the efficacy of a specific pyrazolo[3,4-d]pyrimidine derivative as an EGFR inhibitor with notable activity against both wild-type and mutant forms of the receptor. This highlights the compound's potential in targeting resistant cancer types .
  • Combination Therapy for GBM :
    • Another case study focused on the development of polymer-formulated pyrazolo[3,4-d]pyrimidine kinase inhibitors aimed at treating GBM. The results indicated promising in vitro data supporting their efficacy against invasive GBM cell lines .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Core Structural Differences

Key structural analogs include:

  • Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol): A clinically approved xanthine oxidase inhibitor used for gout management . Its planar aromatic structure facilitates strong binding to the enzyme’s active site, reducing uric acid production.
  • F1386-0303 (5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) : A pyrrolo-pyrimidine derivative with bulky substituents (5,7-diphenyl groups), optimized via rational drug design for MAP4K4 inhibition in cardiovascular studies .
  • Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives : Include compounds tethered with 1,2,3-triazoles, synthesized via ultrasonic methods, showing anticancer activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Solubility (Predicted) LogP Key Substituents
5,7A-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol ~136.11 Moderate (polar groups) ~0.5 None (parent structure)
Allopurinol 136.11 Low (crystalline form) -0.3 None
F1386-0303 ~330.34 Low (lipophilic) ~3.2 5,7-Diphenyl
Triazole-tethered Derivatives Varies (250–400) Variable 1.5–2.8 1,2,3-Triazole moieties

Notes:

  • Bulky substituents in F1386-0303 improve target specificity but limit bioavailability .

Key Observations :

  • The dihydro compound’s bioactivity remains speculative but could align with anticancer or antimicrobial trends seen in analogs .
  • Allopurinol’s clinical success underscores the pyrazolopyrimidine scaffold’s versatility, though substituents dictate target specificity .

Biological Activity

5,7A-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound with notable biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C5_5H6_6N4_4O
Molecular Weight : 138.13 g/mol
CAS Number : 748764-60-5

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate pyrazole derivatives with pyrimidine precursors. The synthetic routes often emphasize optimizing yield and purity while minimizing by-products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class, including this compound.

  • Mechanism of Action :
    • Target Inhibition : This compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, it acts on the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
    • Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound can lead to cell cycle arrest at the G1/S phase, significantly reducing cell proliferation in cancer models such as MCF-7 breast cancer cells .
  • Apoptosis Induction :
    • Flow cytometry assays indicate that this compound can induce apoptosis in cancer cells. For example, treatment led to a marked increase in early and late apoptotic cells compared to controls .

Other Biological Activities

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidines exhibit a range of other biological activities:

  • Antiparasitic and Antifungal Effects : Some derivatives have shown efficacy against various parasites and fungi, suggesting a broader therapeutic potential .

Case Studies

  • Study on MCF-7 Cells :
    • Compound 5i , a derivative closely related to this compound, was evaluated for its effects on MCF-7 cells. It exhibited IC50_{50} values ranging from 3–10 µM for cytotoxicity and significantly induced apoptosis .
  • In Vivo Evaluation :
    • Future studies are planned to assess the in vivo efficacy of this compound in animal models bearing human tumors to validate its therapeutic potential .

Summary of Biological Activity

Activity TypeDescriptionReferences
AnticancerInhibits EGFR/VEGFR; induces apoptosis
AntiparasiticEffective against certain parasites
AntifungalExhibits antifungal activity

Q & A

Q. What are the common synthetic methodologies for preparing 5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives?

The synthesis typically involves multi-step organic reactions, such as cyclization, functional group transformations, and coupling reactions. For example, derivatives like 1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol are synthesized by reacting intermediates (e.g., compound 5 in ) with aryl halides or benzoyl chlorides in solvents like dry acetonitrile or benzene. Key steps include refluxing with specific reagents (e.g., alkyl/aryl isocyanates) and purification via recrystallization from ethanol or DMF/EtOH mixtures . Other methods involve enaminones of 4-thiazolidinones for pyrazolo-thiazole derivatives, highlighting the versatility of heterocyclic chemistry .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For example, IR and ¹H NMR spectra were used to verify the presence of key functional groups (e.g., NH stretching in pyrazolo-pyrimidine derivatives) in synthesized compounds . High-resolution MS and elemental analysis further validate molecular composition. X-ray crystallography may be employed for unambiguous structural determination in complex derivatives .

Q. What are the known toxicity profiles and safety protocols for handling this compound?

Acute toxicity data indicate oral LDLo values of 300 mg/kg in rats and TDLo values of 21 mg/kg in humans, with observed effects on kidneys, liver, and blood . Safety protocols include using protective equipment (gloves, goggles), storing waste separately, and collaborating with professional waste management services to mitigate environmental contamination .

Q. How does the compound’s structure influence its biological activity?

The pyrazolo-pyrimidine core enables interactions with biological targets like kinases or phosphodiesterases. Substituents such as fluorophenyl groups enhance electrophilicity, improving binding affinity to enzymes (e.g., anti-proliferative effects in cancer cell lines) . Electron-withdrawing groups at specific positions modulate reactivity and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across species?

Discrepancies in toxicity (e.g., higher sensitivity in mice vs. rats) may arise from metabolic differences or assay conditions. To address this, conduct comparative studies using standardized protocols (e.g., OECD guidelines) and include in vitro hepatocyte models to assess species-specific metabolism . Dose-response curves and pharmacokinetic profiling (e.g., AUC calculations) can clarify thresholds for adverse effects .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrazolo-pyrimidine derivatives?

Low yields often stem from side reactions during cyclization. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate ring closure.
  • Temperature control : Stepwise heating avoids decomposition of thermally labile intermediates .
    For example, refluxing in ethanol for 2 hours with chloranil as an oxidizing agent improved yields in thiazole derivatives .

Q. How can computational modeling predict binding modes of pyrazolo-pyrimidine derivatives to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Using PubChem data (e.g., InChI keys and SMILES strings), researchers generate 3D conformers and assess binding free energies to prioritize candidates for synthesis .

Q. What experimental approaches address inconsistencies in biological activity data across cell lines?

Contradictory anti-proliferative results may arise from variable expression of target proteins (e.g., kinases). Use CRISPR-edited isogenic cell lines to isolate target effects. Combine with transcriptomic profiling (RNA-seq) to identify off-target pathways . Dose-escalation studies and synergy assays (e.g., Chou-Talalay method) further validate mechanism-specific activity.

Q. How do storage conditions impact the stability of pyrazolo-pyrimidine derivatives?

Degradation is minimized by storing compounds under inert atmospheres (N₂ or Ar) at −20°C. Lyophilization preserves hygroscopic derivatives. Regular HPLC monitoring (e.g., C18 columns with UV detection at 254 nm) tracks purity over time . For example, hydrochloride salts of related derivatives require desiccation to prevent hydrolysis .

Q. What methodologies elucidate the environmental fate of pyrazolo-pyrimidine waste products?

Advanced oxidation processes (AOPs) like UV/H₂O₂ degrade aromatic byproducts. LC-MS/MS identifies transformation products, while Microtox assays assess ecotoxicity. Collaborate with facilities using EPA-approved methods (e.g., SW-846) for hazardous waste treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.